molecular formula C12H2D25N B1145922 N-DODECYL-D25-AMINE CAS No. 1219802-72-8

N-DODECYL-D25-AMINE

Cat. No.: B1145922
CAS No.: 1219802-72-8
M. Wt: 210.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-DODECYL-D25-AMINE, also known as this compound, is a deuterated analogue of dodecylamine. This compound is characterized by the replacement of 25 hydrogen atoms with deuterium atoms, making it a valuable isotopically labeled research compound. It is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-DODECYL-D25-AMINE is synthesized through the deuteration of dodecylamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogen-deuterium exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

N-DODECYL-D25-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-DODECYL-D25-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-DODECYL-D25-AMINE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise detection and quantification in research studies. This isotopic labeling makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms, where tracking the compound’s behavior is crucial .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-DODECYL-D25-AMINE can be achieved through a simple reaction between dodecylamine and deuterated hydrogen chloride gas.", "Starting Materials": [ "Dodecylamine", "Deuterated Hydrogen Chloride Gas" ], "Reaction": [ "Dodecylamine is mixed with deuterated hydrogen chloride gas in a reaction vessel.", "The mixture is heated to a temperature of 80-100°C for several hours.", "The reaction mixture is then cooled and the product is extracted using a suitable solvent.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

1219802-72-8

Molecular Formula

C12H2D25N

Molecular Weight

210.5

Synonyms

N-DODECYL-D25-AMINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.